molecular formula C13H9F3O2S B12073849 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde

4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B12073849
M. Wt: 286.27 g/mol
InChI Key: UPOWKJAYPXUOBR-UHFFFAOYSA-N
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Description

4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that features a thiophene ring substituted with a trifluoromethylphenoxy group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)phenol with thiophene-2-carbaldehyde under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carboxylic acid.

    Reduction: 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(Trifluoromethyl)phenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of its trifluoromethylphenoxy group, thiophene ring, and aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H9F3O2S

Molecular Weight

286.27 g/mol

IUPAC Name

4-[[3-(trifluoromethyl)phenoxy]methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C13H9F3O2S/c14-13(15,16)10-2-1-3-11(5-10)18-7-9-4-12(6-17)19-8-9/h1-6,8H,7H2

InChI Key

UPOWKJAYPXUOBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CSC(=C2)C=O)C(F)(F)F

Origin of Product

United States

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